N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide
Description
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzyl group, a methanesulfonamido group, and an oxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-11(8-15-20(2,17)18)19-10-13(16)14-9-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,14,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURIBMDQVAKNA-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)OCC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C)OCC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate, such as 2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetic acid. This can be achieved through the reaction of ®-2-amino-1-propanol with methanesulfonyl chloride in the presence of a base like triethylamine.
Benzylation: The intermediate is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This step introduces the benzyl group to the molecule.
Amidation: The final step involves the amidation of the benzylated intermediate with acetic anhydride or another suitable acylating agent to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound may serve as a probe to study biological pathways involving sulfonamides and amides.
Pharmaceuticals: It can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonamido group can form hydrogen bonds with active site residues, while the benzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]acetamide: Lacks the oxy group, potentially altering its reactivity and binding properties.
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxypropionamide: Contains an additional carbon in the acyl chain, which may affect its steric and electronic properties.
Uniqueness
N-benzyl-2-[(2R)-1-(methanesulfonamido)propan-2-yl]oxyacetamide is unique due to the presence of both the methanesulfonamido and oxyacetamide groups, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
